Kaempferol 3-sophoroside-7-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 3-sophoroside-7-glucoside is a naturally occurring flavonoid glycoside found in various plants, including the leaves of Lycium chinense. This compound is known for its bioactive properties, particularly its anti-obesity and antioxidant activities . It belongs to the broader class of flavonoids, which are known for their diverse biological activities and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kaempferol 3-sophoroside-7-glucoside typically involves the glycosylation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer sugar moieties to kaempferol under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated sugar donors and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound is generally carried out through extraction from plant sources, such as Lycium chinense leaves. The extraction process involves solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-sophoroside-7-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield kaempferol quinones, while reduction can produce dihydrokaempferol derivatives.
Scientific Research Applications
Kaempferol 3-sophoroside-7-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential in anti-obesity treatments due to its ability to modulate lipid metabolism
Industry: It is used in the development of nutraceuticals and functional foods aimed at promoting health and wellness.
Mechanism of Action
The mechanism by which Kaempferol 3-sophoroside-7-glucoside exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-obesity Activity: The compound inhibits adipogenesis and promotes lipolysis, leading to reduced fat accumulation
Molecular Targets: Key targets include enzymes involved in lipid metabolism and signaling pathways related to oxidative stress.
Comparison with Similar Compounds
Kaempferol 3-sophoroside-7-glucoside can be compared with other flavonoid glycosides such as:
Kaempferol 3-glucoside: Similar in structure but with different glycosylation patterns, leading to variations in bioactivity.
Quercetin 3-glucoside: Another flavonoid glycoside with potent antioxidant properties but differing in its specific biological effects.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This distinct structure contributes to its specific biological activities, particularly its anti-obesity effects .
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFNAZBJKVFNKZ-JGPRCQAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341603 |
Source
|
Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55136-76-0 |
Source
|
Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.